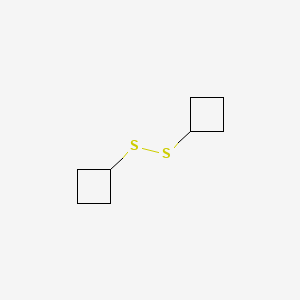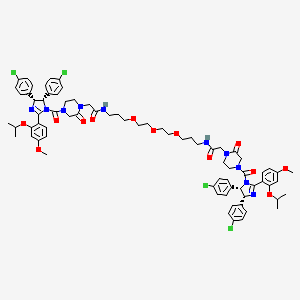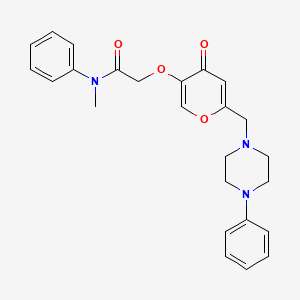
(Cyclobutyldisulfanyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclobutyldisulfanyl)cyclobutane is a molecule that contains a total of 24 atoms. There are 14 Hydrogen atoms, 8 Carbon atoms, and 2 Sulfur atoms .
Molecular Structure Analysis
Cyclobutane, a member of the cycloalkane series, is composed of four carbon atoms © and eight hydrogen atoms (H), forming a cyclic structure . The carbon atoms are joined in a ring, each bonded to two other carbons and two hydrogen atoms . The unique structure of cyclobutane results in significant ring strain, making it less stable compared to other cycloalkanes .Chemical Reactions Analysis
Cyclobutanes are known to be relatively reactive due to their ring strain, leading to an increased susceptibility to reactions such as halogenation . Under certain conditions, cyclobutanes can undergo dehydrogenation and multiple C–H functionalizations, potentially leading to the formation of a highly functionalized cyclobutene .Physical And Chemical Properties Analysis
(Cyclobutyldisulfanyl)cyclobutane has a molecular weight of 174.33 . The physical form of (Cyclobutyldisulfanyl)cyclobutane is liquid .Applications De Recherche Scientifique
- Researchers have employed (Cyclobutyldisulfanyl)cyclobutane in energy transfer (EnT) photocatalysis. Specifically, gold-mediated photocatalysis using [Au(SIPr)(Cbz)] as a sensitizer facilitates [2 + 2]-cycloaddition reactions. This method allows the synthesis of cyclobutane-fused chromanones from readily available starting materials, including alkenes and substituted coumarins. The resulting products exhibit good functional group tolerance and structural complexity .
- The [2 + 2] cycloaddition is a key method for synthesizing cyclobutanes. Researchers have applied this reaction to create cyclobutane-containing natural products. By employing different reaction mechanisms, they have successfully forged four-membered rings in these compounds. This approach has been particularly useful in the chemical synthesis of selected natural products over the past decade .
- Recent progress in cyclobutane-containing natural product synthesis emphasizes disconnection tactics. Researchers strategically disconnect specific bonds to forge cyclobutane rings. These tactics allow the construction of complex molecules with cyclobutane moieties, contributing to the field of total synthesis .
Photocatalysis and Complex Scaffold Synthesis
Natural Product Synthesis
Disconnection Tactics and Ring Formation
Safety and Hazards
Orientations Futures
The future of cyclobutane-containing compounds looks promising. With a deeper understanding of cyclobutane chemistry and the development of novel synthetic methodologies, new disconnection strategies are expected to emerge and be successfully applied to the total syntheses of more structurally complex and biologically important cyclobutane-containing natural products .
Mécanisme D'action
Target of Action
Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities . They are prevalent in various drugs and drug prototypes such as boceprevir and nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . This method involves the application of different reaction mechanisms in the chemical synthesis of selected cyclobutane-containing natural products .
Biochemical Pathways
Cyclobutanes are known to be involved in a variety of natural products containing cyclobutane motifs identified as terpenoids, meroterpenoids, and alkaloids . These cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Pharmacokinetics
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . To enhance clinical efficacy and improve ADMET properties, many pharmaceuticals have incorporated cyclobutane motifs .
Result of Action
Cyclobutane motifs are known to exhibit diverse biological activities with potential medicinal value .
Action Environment
The [2 + 2] cycloaddition, a primary method for synthesizing cyclobutanes, involves the application of different reaction mechanisms, which could potentially be influenced by environmental factors .
Propriétés
IUPAC Name |
(cyclobutyldisulfanyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14S2/c1-3-7(4-1)9-10-8-5-2-6-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYPZUPINIWMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)SSC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclobutyldisulfanyl)cyclobutane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)

![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/no-structure.png)

![3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2777289.png)
![4-[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2777290.png)

![1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2777293.png)
![N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2777294.png)
![7-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2777296.png)
![4-[1-(2-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2777298.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777300.png)

